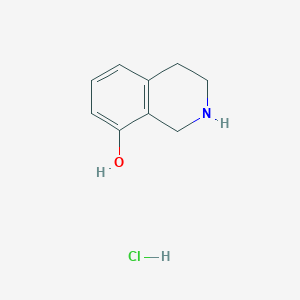

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10-11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODYNYSWLDKXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545541 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32999-38-5 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide focuses on the core basic properties of 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride, a specific analog within this family. While direct experimental data for this particular salt is limited in publicly available literature, this document consolidates information from closely related analogs and the general chemical class to provide a comprehensive overview for research and development purposes. The THIQ scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs, and is of particular interest for its potential neuroprotective effects and modulation of dopaminergic systems. The hydrochloride salt form of these compounds, including the subject of this guide, is often utilized to enhance aqueous solubility and stability for experimental studies.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline and its Salts

| Property | 1,2,3,4-Tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline Hydrochloride | 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrobromide |

| Molecular Formula | C₉H₁₁N | C₉H₁₂ClN | C₉H₁₂BrNO |

| Molecular Weight | 133.19 g/mol [1][2] | 169.65 g/mol [3] | 230.1 g/mol |

| Melting Point | -30 °C (lit.)[1][2] | Not Available | Not Available |

| Boiling Point | 232-233 °C (lit.)[1][2] | Not Available | Not Available |

| Solubility | Soluble in water (20 g/L at 20°C)[2][4] | Assumed to be higher than the free base | Likely has higher aqueous solubility than its free base.[5] |

| CAS Number | 91-21-4[1] | 14099-81-1[3] | 110192-20-6[6] |

Table 2: Computed Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline Derivatives

| Property | 1,2,3,4-Tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline Hydrochloride | 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrobromide |

| Hydrogen Bond Donor Count | 1 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 2 |

| Rotatable Bond Count | 0 | 0 | 0 |

| Topological Polar Surface Area | 12.0 Ų | 12.0 Ų | 32.3 Ų |

| LogP | 1.6 | Not Available | 0.32 |

Experimental Protocols

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives is most commonly achieved through well-established methods such as the Pictet-Spengler and Bischler-Napieralski reactions. While a specific protocol for this compound is not detailed in the available literature, the following are generalized procedures for these key synthetic routes.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][8][9]

General Protocol:

-

Starting Materials: A β-phenylethylamine derivative (e.g., 2-(3-hydroxyphenyl)ethylamine for the synthesis of an 8-hydroxy-tetrahydroisoquinoline precursor) and an aldehyde (e.g., formaldehyde or a protected form like paraformaldehyde).

-

Reaction Conditions: The reactants are typically dissolved in a suitable solvent, and a strong acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid) is added.

-

Temperature and Time: The reaction mixture is often heated to reflux for several hours to drive the condensation and cyclization to completion.

-

Work-up and Purification: After cooling, the reaction mixture is basified to neutralize the acid and precipitate the free base of the tetrahydroisoquinoline. The product is then extracted with an organic solvent, dried, and purified using techniques such as column chromatography or recrystallization.

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a method for the synthesis of 3,4-dihydroisoquinolines, which can then be reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines.[10][11]

General Protocol:

-

Acylation: A β-phenylethylamine is first acylated with an acyl chloride or anhydride to form the corresponding N-acyl-β-phenylethylamine.

-

Cyclization: The N-acyl derivative is then treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), and heated to effect an intramolecular cyclization to a 3,4-dihydroisoquinoline.[10][11]

-

Reduction: The resulting 3,4-dihydroisoquinoline is then reduced to the 1,2,3,4-tetrahydroisoquinoline. Common reducing agents for this step include sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Purification and Salt Formation: The product is purified by standard methods, and the hydrochloride salt can be prepared as described in the Pictet-Spengler protocol.

Mandatory Visualizations

Dopamine Receptor Signaling Pathway

1,2,3,4-Tetrahydroisoquinoline derivatives are often investigated for their potential to modulate dopamine receptors. The following diagram illustrates the two major dopamine receptor signaling pathways (D1-like and D2-like).

Caption: Simplified overview of D1-like and D2-like dopamine receptor signaling pathways.

General Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a 1,2,3,4-tetrahydroisoquinoline derivative.

Caption: General workflow for the synthesis and characterization of a THIQ hydrochloride.

Potential Pharmacological Relevance

The 1,2,3,4-tetrahydroisoquinoline scaffold is a key pharmacophore in a variety of neurologically active compounds. Derivatives of this structure have been explored for their potential therapeutic applications in neurodegenerative disorders. The structural similarity of some THIQ derivatives to endogenous neurochemicals, such as dopamine, suggests a potential for interaction with dopaminergic and other neurotransmitter systems.[5]

Neuroprotection

Several studies on THIQ alkaloids have suggested potential neuroprotective effects. The proposed mechanisms for this activity are varied and may include antioxidant properties, modulation of intracellular signaling cascades, and inhibition of inflammatory pathways.[12] For instance, some THIQ derivatives have been shown to protect neuronal cells from oxidative stress-induced damage.

Dopamine Receptor Modulation

The structural resemblance of the tetrahydroisoquinoline core to dopamine has led to extensive investigation into the interaction of these compounds with dopamine receptors.[13] Depending on the substitution pattern, THIQ derivatives can act as agonists, antagonists, or modulators of various dopamine receptor subtypes. This interaction is central to their potential application in conditions where dopaminergic signaling is dysregulated, such as Parkinson's disease.

Conclusion

This compound is a member of a pharmacologically significant class of compounds. While specific experimental data for this hydrochloride salt is scarce, an understanding of its basic properties can be inferred from closely related analogs. The established synthetic routes for the tetrahydroisoquinoline core, such as the Pictet-Spengler and Bischler-Napieralski reactions, provide a solid foundation for its preparation. The potential for this and related compounds to modulate dopaminergic pathways and exert neuroprotective effects makes them valuable targets for further investigation in the field of drug discovery and development for neurological disorders. This guide serves as a foundational resource for researchers and scientists embarking on studies involving this promising molecular scaffold.

References

- 1. 1,2,3,4-Tetrahydroisoquinoline 95 91-21-4 [sigmaaldrich.com]

- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 3. 1,2,3,4-Tetrahydroisoquinoline Hydrochloride | C9H12ClN | CID 2734717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]

- 5. 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide|CAS 110192-20-6 [benchchem.com]

- 6. 1,2,3,4-Tetrahydro-isoquinolin-8-ol hydrobromide | 110192-20-6 [chemicalbook.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

In-Depth Technical Guide: 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrochloride

CAS Number: 32999-38-5

This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride, a molecule of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential in neuropharmacology.

Chemical and Physical Properties

This compound is the hydrochloride salt of 8-hydroxy-1,2,3,4-tetrahydroisoquinoline. The hydrochloride form enhances its solubility in aqueous solutions, a crucial property for experimental assays and potential pharmaceutical formulations.

| Property | Value |

| CAS Number | 32999-38-5 |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Appearance | Off-white solid |

| Synonyms | 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |

Synthesis

The synthesis of 1,2,3,4-tetrahydroisoquinolin-8-ol and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. The Pictet-Spengler reaction is a cornerstone in the synthesis of the tetrahydroisoquinoline scaffold.[1][2][3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.

General Experimental Protocol: Pictet-Spengler Reaction

A generalized protocol for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core via the Pictet-Spengler reaction is as follows:

-

Reaction Setup: A solution of the starting β-phenylethylamine derivative is prepared in a suitable solvent.

-

Condensation: An aldehyde or ketone is added to the solution. The reaction is typically catalyzed by a protic or Lewis acid.

-

Cyclization: The intermediate iminium ion undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.

-

Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified using techniques such as chromatography or recrystallization.

For the specific synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ol, a β-phenylethylamine with a hydroxyl group at the appropriate position on the aromatic ring would be utilized. Following the formation of the free base, treatment with hydrochloric acid would yield the hydrochloride salt.

Biological Activity and Therapeutic Potential

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[5][6] These activities include antitumor, antibacterial, anti-HIV, and neuroprotective effects.[5]

Neuroprotective and Neuromodulatory Effects

Derivatives of 1,2,3,4-tetrahydroisoquinoline have shown significant potential as neuroprotective agents and modulators of neurotransmitter systems, particularly the dopaminergic system.[7] This makes them attractive candidates for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[8][9]

The structural similarity of some THIQ derivatives to dopamine allows them to interact with dopamine receptors.[10][11] Studies on related compounds have demonstrated high affinity for dopamine D3 receptors, suggesting a potential mechanism for their neuromodulatory effects.[12][13]

Dopamine Receptor Affinity

The affinity of tetrahydroisoquinoline derivatives for dopamine receptors is a key area of investigation. The substitution pattern on the aromatic ring and the nitrogen atom significantly influences the binding affinity and selectivity for different dopamine receptor subtypes (D1, D2, D3, etc.).

Signaling Pathways

The biological effects of 1,2,3,4-tetrahydroisoquinoline derivatives are mediated through their interaction with various cellular signaling pathways. Their ability to modulate dopaminergic and other neurotransmitter systems suggests their involvement in complex neuronal signaling cascades.

Dopaminergic Signaling Pathway

The interaction of 1,2,3,4-tetrahydroisoquinoline derivatives with dopamine receptors can trigger downstream signaling events. Dopamine receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades involving second messengers like cyclic AMP (cAMP) and subsequent activation of protein kinases such as Protein Kinase A (PKA).[14]

Below is a generalized diagram illustrating a potential dopaminergic signaling pathway that could be modulated by a 1,2,3,4-tetrahydroisoquinoline derivative acting as a dopamine receptor agonist.

Caption: Modulation of Dopaminergic Signaling by 1,2,3,4-Tetrahydroisoquinolin-8-ol.

Conclusion

This compound represents a valuable chemical entity for research in neuropharmacology and drug discovery. Its core structure is associated with a diverse range of biological activities, and its potential to modulate key neurotransmitter systems warrants further investigation. The development of detailed synthetic protocols and the comprehensive evaluation of its biological activity through quantitative assays will be crucial in elucidating its therapeutic potential for neurodegenerative and other diseases.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. Pictet–Spengler Tetrahydroisoquinoline Synthesis | springerprofessional.de [springerprofessional.de]

- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]

- 11. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride is a heterocyclic organic compound belonging to the tetrahydroisoquinoline (THIQ) family. The THIQ scaffold is a prominent structural motif found in a multitude of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and known biological roles of this compound. While specific quantitative data and detailed experimental protocols for this particular salt are not extensively documented in publicly available literature, this guide outlines general synthetic strategies and potential pharmacological pathways based on related compounds.

Chemical Structure and IUPAC Name

The chemical structure and IUPAC name are fundamental for the identification and characterization of a compound.

Chemical Structure:

The structure of this compound consists of a 1,2,3,4-tetrahydroisoquinoline core with a hydroxyl group substituted at the 8th position of the isoquinoline ring system. The hydrochloride salt is formed by the protonation of the nitrogen atom in the tetrahydroisoquinoline ring by hydrochloric acid.

IUPAC Name:

The International Union of Pure and Applied Chemistry (IUPAC) name for the parent compound is 1,2,3,4-tetrahydroisoquinolin-8-ol . The hydrochloride salt is named This compound .

Physicochemical Properties

While specific experimental data for this compound is limited, the following table summarizes key computed and experimental properties for the closely related hydrobromide salt and the parent compound, which can provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | MySkinRecipes[1] |

| Molecular Weight | 185.65 g/mol | MySkinRecipes[1] |

| CAS Number | 32999-38-5 | MySkinRecipes[1] |

| IUPAC Name (Hydrobromide) | 1,2,3,4-tetrahydroisoquinolin-8-ol;hydrobromide | Benchchem[2] |

| Molecular Weight (Hydrobromide) | 230.1 g/mol | Benchchem[2] |

| CAS Number (Hydrobromide) | 110192-20-6 | Benchchem[2] |

Synthesis Strategies

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives is well-established in organic chemistry. The two most common methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[3] Although a specific protocol for 1,2,3,4-Tetrahydroisoquinolin-8-ol is not detailed in the reviewed literature, a general synthetic workflow can be proposed based on these classical methods.

Proposed Synthetic Workflow via Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by ring closure. For the synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ol, a plausible starting material would be a 2-aminophenylethanal derivative with a protected hydroxyl group at the appropriate position.

Caption: Proposed workflow for the synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ol.

Potential Pharmacological Activity and Signaling Pathways

Derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold are known to interact with various biological targets.[2] The presence of the phenolic hydroxyl group at the 8-position suggests potential interactions with receptors that recognize catecholamine-like structures.

Dopamine Receptor Modulation

Due to its structural similarity to dopamine, 1,2,3,4-Tetrahydroisoquinolin-8-ol may act as a modulator of dopamine receptors. This could involve direct binding to dopamine D1-like or D2-like receptors, potentially leading to either agonistic or antagonistic effects. Such interactions are crucial in the regulation of motor control, motivation, and reward pathways.

Neuroprotective Effects

Some tetrahydroisoquinoline derivatives have demonstrated neuroprotective properties.[1] The mechanism could involve the modulation of neurotransmitter systems, such as the dopamine and serotonin pathways, or the inhibition of inflammatory pathways in the central nervous system.[2]

Caption: Hypothetical modulation of dopamine receptor signaling by the compound.

Experimental Protocols

General Procedure for Pictet-Spengler Reaction

A general protocol would involve:

-

Reactant Preparation: Dissolving the starting β-phenylethylamine and the aldehyde/ketone in a suitable solvent (e.g., toluene, dichloromethane).

-

Acid Catalysis: Adding a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to the reaction mixture.

-

Reaction Conditions: Heating the mixture, often with azeotropic removal of water, until the reaction is complete as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Neutralizing the reaction, extracting the product into an organic solvent, and purifying it using column chromatography.

-

Salt Formation: Dissolving the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrochloric acid to precipitate the hydrochloride salt.

General Protocol for In Vitro Receptor Binding Assay

To assess the affinity of the compound for a specific receptor (e.g., dopamine receptors):

-

Membrane Preparation: Preparing cell membranes expressing the receptor of interest.

-

Radioligand Binding: Incubating the membranes with a known radiolabeled ligand and varying concentrations of the test compound (this compound).

-

Separation: Separating the bound and free radioligand, typically by rapid filtration.

-

Quantification: Measuring the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Calculating the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.

Conclusion

This compound represents a valuable chemical entity for researchers in medicinal chemistry and pharmacology. Its core tetrahydroisoquinoline structure is a well-established pharmacophore, and the 8-hydroxy substitution offers a unique handle for exploring interactions with biological targets, particularly within the central nervous system. While specific experimental data for this compound is sparse, the established synthetic routes and the known pharmacology of related analogs provide a solid foundation for future research and development efforts. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids represent one of the largest and most structurally diverse families of natural products.[1] This extensive class of compounds has garnered significant attention from the scientific community due to their wide range of potent biological activities, including antitumor, antimicrobial, and neuropharmacological effects.[2][3] The THIQ scaffold is a common motif in numerous clinically used drugs and serves as a privileged structure in drug discovery.[2][4] This technical guide provides a comprehensive overview of the discovery and history of THIQ alkaloids, detailing key synthetic methodologies, biosynthetic pathways, and their mechanisms of action.

Historical Milestones in Tetrahydroisoquinoline Alkaloid Research

The journey of THIQ alkaloids from traditional medicine to modern pharmacology is marked by several key discoveries. The first isolation of an alkaloid, morphine from the opium poppy (Papaver somniferum) in 1806, laid the groundwork for the study of this class of compounds.[5][6] The investigation into the chemical constituents of psychoactive cacti, such as Peyote (Lophophora williamsii), led to the isolation of mescaline in 1897 by Arthur Heffter, which was a significant step in understanding the pharmacology of phenethylamines, precursors to a subset of THIQs.[3][7][8] Archaeological evidence suggests the use of peyote, and by extension its alkaloids, dates back over 5,700 years.[9]

Key milestones in the chemical synthesis of the THIQ core include the development of the Bischler-Napieralski reaction in 1893 and the Pictet-Spengler reaction in 1911.[10][11][12] These reactions remain fundamental tools for the construction of the tetrahydroisoquinoline ring system. The elucidation of the complex structure of morphine was a long-standing challenge, with its total synthesis first being achieved by Marshall D. Gates, Jr. in 1952.[13] A more efficient, biomimetic synthesis was later developed by Kenner C. Rice, featuring the Grewe cyclization as a key step.[13][14]

The discovery of the enzymatic basis for THIQ biosynthesis, particularly the identification and characterization of norcoclaurine synthase (NCS), has been a major advancement in understanding how these complex molecules are assembled in nature.[6][15]

Table 1: Key Historical Discoveries in Tetrahydroisoquinoline Alkaloid Research

| Year | Discovery | Key Contributor(s) | Significance |

| 1806 | Isolation of Morphine | Friedrich Sertürner | First isolation of an alkaloid, sparking the field of alkaloid chemistry.[5][6] |

| 1887 | First scientific report on the effects of peyote | John Raleigh Briggs | Brought the psychoactive properties of peyote to the attention of the Western scientific community.[3][7] |

| 1893 | Bischler-Napieralski Reaction | August Bischler & Bernard Napieralski | A key chemical reaction for the synthesis of dihydroisoquinolines, precursors to THIQs.[10][11][16][17] |

| 1897 | Isolation of Mescaline | Arthur Heffter | Identified the primary psychoactive component of the peyote cactus.[7][8] |

| 1911 | Pictet-Spengler Reaction | Amé Pictet & Theodor Spengler | A fundamental reaction for the synthesis of the tetrahydroisoquinoline core structure.[12] |

| 1952 | First Total Synthesis of Morphine | Marshall D. Gates, Jr. | Confirmed the complex structure of morphine.[13] |

| ~1980 | Development of an efficient, biomimetic synthesis of morphine | Kenner C. Rice | Utilized the Grewe cyclization, a key step analogous to the biosynthetic pathway.[13][14] |

| 2002 | Purification and characterization of Norcoclaurine Synthase (NCS) | Elucidation of the first committed enzyme in benzylisoquinoline alkaloid biosynthesis.[17][18] |

Biosynthesis of Tetrahydroisoquinoline Alkaloids

The biosynthesis of the vast array of THIQ alkaloids originates from the amino acid L-tyrosine.[15] A key enzymatic step is the Pictet-Spengler condensation of dopamine (derived from tyrosine) and 4-hydroxyphenylacetaldehyde (4-HPAA, also derived from tyrosine) to form (S)-norcoclaurine.[15][19] This reaction is catalyzed by norcoclaurine synthase (NCS), the first committed enzyme in the biosynthesis of benzylisoquinoline alkaloids.[6][15][19]

From (S)-norcoclaurine, a series of enzymatic modifications, including methylations, hydroxylations, and intramolecular cyclizations, lead to the vast diversity of THIQ alkaloid structures.[15] For instance, the central intermediate (S)-reticuline is a precursor to morphine and codeine.[19] The enzymes involved in these transformations include O-methyltransferases, N-methyltransferases, and various cytochrome P450 monooxygenases.[6][15]

References

- 1. researchgate.net [researchgate.net]

- 2. The discovery of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 12. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Norcoclaurine Synthase Is a Member of the Pathogenesis-Related 10/Bet v1 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the mechanism of action of 1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride, a specific derivative with emerging pharmacological interest. Recent evidence points towards its role as a modulator of serotonergic pathways, specifically as an inverse agonist at the 5-HT7 receptor. This activity leads to a decrease in basal cyclic adenosine monophosphate (cAMP) levels, suggesting a potential therapeutic role in disorders involving dysregulated serotonergic signaling. This document provides a comprehensive overview of the available data, detailed experimental protocols for relevant assays, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: 5-HT7 Receptor Inverse Agonism

The primary mechanism of action for compounds based on the 8-hydroxy-tetrahydroisoquinoline core, such as 1,2,3,4-tetrahydroisoquinolin-8-ol, is inverse agonism at the serotonin 7 (5-HT7) receptor.[1][2] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2]

Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of the 5-HT7 receptor, which exhibits a degree of constitutive (basal) activity even in the absence of an agonist, an inverse agonist like an 8-hydroxy-THIQ derivative stabilizes the receptor in an inactive conformation. This leads to a reduction in the basal level of Gαs protein activation and, consequently, a decrease in intracellular cAMP concentration.[1][2][3] This reduction in cAMP can lead to a downstream effect of reduced neuronal excitability and neurotransmission.[1][2]

Signaling Pathway Diagram

Caption: 5-HT7 receptor inverse agonism signaling pathway.

Quantitative Data

Recent pharmacological studies on close analogs of 1,2,3,4-tetrahydroisoquinolin-8-ol, such as pellotine and anhalidine, which both feature the 8-hydroxy-tetrahydroisoquinoline core, have provided quantitative data on their inverse agonist activity at the 5-HT7 receptor. These studies utilize functional assays that measure changes in intracellular cAMP levels.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| Anhalidine | 5-HT7 Receptor | GloSensor cAMP Assay | EC50 | 219 nM | [1][2] |

| Anhalidine | 5-HT7 Receptor | GloSensor cAMP Assay | Emax | -95.4% | [1][2] |

| Pellotine | 5-HT7 Receptor | GloSensor cAMP Assay | EC50 | 291 nM | [3] |

| Pellotine | 5-HT7 Receptor | GloSensor cAMP Assay | Emax | -98.6% | [3] |

Note: Data is for structurally similar compounds, not this compound itself, for which specific data is not yet publicly available.

Experimental Protocols

The primary assay used to determine the inverse agonist activity of 8-hydroxy-tetrahydroisoquinolines at the 5-HT7 receptor is the GloSensor™ cAMP Assay. This is a live-cell, non-lytic assay that provides real-time kinetic measurements of cAMP accumulation.

GloSensor™ cAMP Assay for Inverse Agonist Activity

Objective: To measure the ability of a test compound to decrease basal intracellular cAMP levels mediated by constitutively active 5-HT7 receptors.

Materials:

-

HEK293 cells stably or transiently expressing the human 5-HT7 receptor and the pGloSensor™-22F cAMP Plasmid.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

CO2-independent medium.

-

GloSensor™ cAMP Reagent (Promega).

-

Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO or water).

-

Reference inverse agonist (e.g., risperidone).

-

White, opaque 96-well or 384-well assay plates.

-

Luminometer.

Protocol:

-

Cell Culture and Plating:

-

Culture HEK293 cells expressing the 5-HT7 receptor and the GloSensor™ biosensor in standard growth medium at 37°C in a 5% CO2 humidified incubator.

-

On the day before the assay, seed the cells into white, opaque assay plates at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Preparation of Reagents:

-

Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions by dissolving it in CO2-independent medium.

-

Prepare serial dilutions of the test compound and reference inverse agonist in CO2-independent medium.

-

-

Assay Procedure:

-

Remove the growth medium from the cells in the assay plate.

-

Add the GloSensor™ cAMP Reagent-containing medium to each well.

-

Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.[4]

-

After the equilibration period, measure the basal luminescence signal using a luminometer.

-

Add the serially diluted test compound or reference inverse agonist to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Measure the luminescence in each well.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the cAMP concentration.

-

Normalize the data to the basal signal (vehicle-treated cells).

-

Plot the normalized luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of the compound that produces 50% of the maximal decrease in cAMP) and the Emax (the maximum percentage decrease in basal cAMP levels).

-

Experimental Workflow Diagram

Caption: Experimental workflow for the GloSensor™ cAMP assay.

Broader Pharmacological Context and Future Directions

While the most robust current evidence points to 5-HT7 receptor inverse agonism, the THIQ scaffold is known for its promiscuity, and derivatives have been reported to interact with a variety of other targets, including:

-

Dopamine Receptors: Various THIQ derivatives have shown affinity for D1, D2, and D3 receptors. Chronic administration of some THIQs has been shown to affect the nigrostriatal dopamine system.[5]

-

Adrenergic Receptors: Some THIQs have been evaluated as beta-adrenergic receptor agents.

-

Other Serotonin Receptors: Besides the 5-HT7 receptor, THIQ analogs have been shown to bind to other 5-HT receptor subtypes.[3]

Future research on this compound should include comprehensive receptor profiling studies using radioligand binding assays to determine its affinity and selectivity for a broad panel of GPCRs, ion channels, and transporters. Functional assays for other potential targets, such as dopamine and adrenergic receptors, will be crucial to fully elucidate its pharmacological profile. Furthermore, in vivo studies are necessary to correlate the in vitro mechanism of action with physiological effects and to evaluate its therapeutic potential.

Conclusion

This compound, based on the pharmacology of its core structure, is proposed to act as an inverse agonist at the 5-HT7 receptor. This mechanism leads to a reduction in basal intracellular cAMP levels, which may have significant implications for neurotransmission. The provided quantitative data for analogous compounds and the detailed experimental protocol for the GloSensor™ cAMP assay offer a solid foundation for further investigation of this and related compounds. A thorough understanding of its complete pharmacological profile will be essential for its potential development as a therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Neurochemical changes induced by acute and chronic administration of 1,2,3,4-tetrahydroisoquinoline and salsolinol in dopaminergic structures of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Profile of 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide focuses on the biological activity of 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride, a specific derivative that holds potential for therapeutic applications. Due to the limited publicly available data on this specific salt, this guide will also draw upon findings from closely related 8-hydroxy-THIQ analogs to provide a comprehensive overview of its potential pharmacological profile, including its neuroprotective effects and its interactions with key neurotransmitter systems.

Core Biological Activities

Derivatives of 1,2,3,4-tetrahydroisoquinoline are known to exhibit a diverse range of pharmacological effects, including antimicrobial, neuroprotective, antitumor, and anti-inflammatory properties. The presence of the 8-hydroxyl group in the title compound suggests potential interactions with biological targets that recognize phenolic moieties, such as certain receptors and enzymes.

Neuroprotective Potential

The structural similarity of this compound to endogenous neurochemicals suggests its potential as a neuroprotective agent. Studies on related THIQ derivatives have shown that they can protect neuronal cells from various insults. While direct experimental evidence for the hydrochloride salt is scarce, the broader class of 8-hydroxy-THIQs is being investigated for its potential in the context of neurodegenerative disorders.

Modulation of Neurotransmitter Systems

A key area of interest for THIQ derivatives is their ability to modulate dopaminergic and serotonergic pathways. This interaction is crucial for regulating mood, cognition, and motor control. The structural features of this compound indicate a likelihood of affinity for dopamine and serotonin receptors, which could translate to therapeutic effects in neurological and psychiatric conditions.

Quantitative Biological Data

Quantitative data on the biological activity of this compound is not extensively available in the public domain. However, data from closely related 8-hydroxy-THIQ analogs, such as Pellotine, can provide valuable insights into its potential receptor binding profile.

Table 1: Receptor Binding Affinities (Ki) of Pellotine (a close analog)

| Receptor Subtype | Ki (nM) |

| Serotonin 5-HT1D | 117 |

| Serotonin 5-HT6 | 170 |

| Serotonin 5-HT7 | 394 |

Data for Pellotine (6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride) from a radioligand displacement assay screen.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are likely mediated through its interaction with various signaling pathways. Based on the activity of related compounds, modulation of G-protein coupled receptor (GPCR) signaling, particularly those for dopamine and serotonin, is a probable mechanism.

Caption: Putative GPCR signaling pathway for 1,2,3,4-Tetrahydroisoquinolin-8-ol HCl.

Experimental Protocols

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of the test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human dopamine D2 receptors

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]-Spiperone

-

Non-specific binding control: Haloperidol (10 µM)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Test compound: this compound, serially diluted.

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add haloperidol.

-

Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a Dopamine D2 Receptor Binding Assay.

In Vitro Neuroprotection Assay (Oxidative Stress Model)

This assay evaluates the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

-

Test compound: this compound

-

Cell viability assay reagent (e.g., MTT or PrestoBlue)

-

Plate reader

Procedure:

-

Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the wells (except for the vehicle control wells).

-

Incubation: Incubate the plate for a duration sufficient to induce cell death in the unprotected cells (e.g., 24 hours).

-

Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability against the concentration of the test compound to determine its neuroprotective effect.

Caption: Workflow for an in vitro Neuroprotection Assay.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the realm of neuroscience. While direct and extensive biological data for this specific salt is currently limited, the pharmacological profiles of closely related 8-hydroxy-THIQ analogs strongly suggest that it is likely to exhibit neuroprotective properties and modulate dopaminergic and serotonergic systems.

Future research should focus on a comprehensive characterization of this compound. This includes conducting a broad panel of receptor binding and functional assays to determine its specific molecular targets and elucidate its mechanisms of action. In vivo studies will also be essential to validate its therapeutic potential for neurological and psychiatric disorders. The synthesis and evaluation of a focused library of analogs could further refine the structure-activity relationships and lead to the development of novel drug candidates with improved potency and selectivity.

1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative solubility and stability data for 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride is limited. This guide provides a comprehensive overview based on available information for the broader class of 1,2,3,4-tetrahydroisoquinolines and general principles of pharmaceutical chemistry. The experimental protocols described are generalized and should be adapted and validated for specific laboratory conditions.

Introduction

1,2,3,4-Tetrahydroisoquinolines (THIQs) are a significant class of nitrogen-containing heterocyclic compounds. Their structural motif is present in numerous natural products and synthetic molecules of medicinal importance. The hydrochloride salt of 8-hydroxy-1,2,3,4-tetrahydroisoquinoline is of particular interest in pharmaceutical research due to its potential applications in targeting the central nervous system. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound. This technical guide aims to provide an in-depth overview of the solubility and stability of this compound, offering valuable insights for its handling, formulation, and development.

Physicochemical Properties

Table 1: General Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline and its Hydrochloride Salt

| Property | 1,2,3,4-Tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline Hydrochloride |

| Molecular Formula | C₉H₁₁N | C₉H₁₂ClN |

| Molecular Weight | 133.19 g/mol | 169.65 g/mol |

| Appearance | Clear yellow to brown liquid | Expected to be a solid |

| Water Solubility | 20 g/L at 20°C | Expected to be higher than the free base |

| Melting Point | -30 °C (lit.) | Not available |

| Boiling Point | 232-233 °C (lit.) | Not applicable |

| pKa | 9.66 ± 0.20 (Predicted) | Not applicable |

Solubility Profile

The conversion of a free base to its hydrochloride salt is a common strategy in pharmaceutical development to improve aqueous solubility. It is anticipated that this compound exhibits enhanced solubility in polar protic solvents, such as water and lower alcohols, compared to its free base form.

Table 2: Expected Qualitative Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The ionic nature of the hydrochloride salt enhances its interaction with polar water molecules. |

| Methanol | Soluble | Polar protic solvent capable of solvating the ionic compound. |

| Ethanol | Soluble | Polar protic solvent capable of solvating the ionic compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent with a high dielectric constant, capable of dissolving a wide range of compounds. |

| Dichloromethane | Sparingly soluble to insoluble | Non-polar organic solvent, less likely to effectively solvate the ionic salt. |

| Hexane | Insoluble | Non-polar solvent. |

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation. The stability of this compound is expected to be influenced by factors such as pH, light, and temperature.

Table 3: Factors Affecting the Stability of this compound

| Factor | Expected Effect on Stability | Potential Degradation Pathways |

| pH | pH can significantly influence stability. Solutions may be more stable in the acidic to neutral pH range. Basic conditions could lead to the deprotonation of the amine and phenolic hydroxyl group, potentially increasing susceptibility to oxidation. | Hydrolysis, Oxidation |

| Light (Photostability) | Aromatic systems and compounds with heteroatoms can be susceptible to photodegradation. Exposure to UV or visible light may induce degradation. | Photolytic cleavage, Oxidation |

| Temperature (Thermal Stability) | Elevated temperatures can accelerate degradation processes. The solid form is expected to be more stable than solutions. | Oxidation, Dealkylation, Ring opening |

| Oxidation | The phenolic hydroxyl group and the tetrahydroisoquinoline ring system may be susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents. | Formation of quinone-type structures and other oxidative degradation products. |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of a compound like this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate flasks.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the flasks to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M HCl)

-

Sodium hydroxide (e.g., 0.1 M NaOH)

-

Hydrogen peroxide (e.g., 3% H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide and keep it at room temperature or slightly elevated temperature.

-

Thermal Degradation (Solid State): Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60-100 °C).

-

Thermal Degradation (Solution): Dissolve the compound in a suitable solvent and heat at an elevated temperature.

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

-

Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method, preferably with mass spectrometric detection to identify degradation products.

Caption: Workflow for Forced Degradation Studies.

Potential Signaling Pathway Involvement

1,2,3,4-Tetrahydroisoquinoline derivatives have been reported to modulate dopaminergic and serotonergic neurotransmitter systems. While the precise mechanism of 1,2,3,4-Tetrahydroisoquinolin-8-ol is not fully elucidated, a plausible mechanism involves its interaction with dopamine transporters and receptors, thereby influencing downstream signaling cascades.

Caption: Postulated Modulation of Dopaminergic Signaling by 1,2,3,4-Tetrahydroisoquinolin-8-ol.

Conclusion

This compound is a compound of significant interest for pharmaceutical research. While specific quantitative data on its solubility and stability are not widely available, this guide provides a framework for researchers to approach its characterization. The hydrochloride salt is expected to enhance aqueous solubility. Its stability is likely influenced by pH, light, and temperature, with potential degradation through hydrolysis and oxidation. The provided experimental protocols offer a starting point for the systematic evaluation of these critical physicochemical properties. Further investigation into its interaction with neurotransmitter systems, such as the dopaminergic pathway, will be crucial in elucidating its therapeutic potential. It is imperative that researchers conduct thorough in-house validation of solubility and stability to ensure the quality and reliability of their studies.

Pharmacological Profile of 8-Hydroxy-Tetrahydroisoquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of 8-hydroxy-tetrahydroisoquinoline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, ranging from anticancer and antimicrobial to potent interactions with central nervous system receptors. This document details their synthesis, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Introduction

The 8-hydroxy-tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with significant biological activities. The presence of the hydroxyl group at the 8-position, combined with the conformational flexibility of the tetrahydroisoquinoline ring system, allows for diverse interactions with various biological targets. This guide explores the key pharmacological activities of these derivatives, with a focus on their anticancer properties and their modulation of serotonergic pathways.

Synthesis of 8-Hydroxy-Tetrahydroisoquinoline Derivatives

The synthesis of 8-hydroxy-tetrahydroisoquinoline derivatives is most commonly achieved through the Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form the tetrahydroisoquinoline core.[1][2][3] The general mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring, and subsequent re-aromatization to yield the final product.[1]

Another notable synthetic strategy is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[4]

Pharmacological Profile

8-Hydroxy-tetrahydroisoquinoline derivatives exhibit a broad spectrum of pharmacological activities. The following sections detail their most prominent effects, supported by quantitative data from various studies.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 8-hydroxy-tetrahydroisoquinoline derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often through mechanisms involving the inhibition of key enzymes in cell cycle regulation and proliferation.

Certain 5,6,7,8-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of both CDK2 and DHFR.[5] Compound 7e emerged as a potent CDK2 inhibitor with an IC50 of 0.149 µM, while compound 8d was a significant DHFR inhibitor with an IC50 of 0.199 µM.[5] The inhibition of these enzymes disrupts the cell cycle and DNA synthesis, leading to apoptosis in cancer cells.[5]

Tetrahydroisoquinoline derivatives have also been investigated as inhibitors of KRas and as anti-angiogenic agents.[6][7] Compound GM-3-18 , bearing a chloro group on the phenyl ring, exhibited significant KRas inhibition with IC50 values ranging from 0.9 to 10.7 µM across various colon cancer cell lines.[6][7] Another derivative, GM-3-121 , showed potent anti-angiogenic activity with an IC50 of 1.72 µM.[6][7]

Table 1: Anticancer Activity of 8-Hydroxy-Tetrahydroisoquinoline Derivatives

| Compound | Target/Activity | Cell Line | IC50 (µM) | Reference |

| 7e | CDK2 Inhibition | - | 0.149 | [5] |

| 8d | DHFR Inhibition | - | 0.199 | [5] |

| 7e | Cytotoxicity | A549 (Lung) | 0.155 | [8] |

| 8d | Cytotoxicity | MCF7 (Breast) | 0.170 | [8] |

| GM-3-18 | KRas Inhibition | Colon Cancer Lines | 0.9 - 10.7 | [6][7] |

| GM-3-121 | Anti-angiogenesis | - | 1.72 | [6][7] |

| 20d | Cytotoxicity | HCT-116 (Colon) | 12.04 | [9] |

| 20d | Cytotoxicity | A-549 (Lung) | 12.55 | [9] |

Serotonin 5-HT7 Receptor Modulation

Recent studies have highlighted the role of 8-hydroxy-tetrahydroisoquinoline derivatives as modulators of the serotonin 7 (5-HT7) receptor.[10] This receptor is involved in various central nervous system processes, including mood, learning, and circadian rhythm.[10]

Pellotine, a naturally occurring 8-hydroxy-tetrahydroisoquinoline alkaloid, and its analogs have been identified as inverse agonists of the 5-HT7 receptor.[10] Inverse agonists decrease the basal activity of the receptor, leading to reduced neuronal excitability.[10] Functional evaluation in a GloSensor™ cAMP assay revealed that an 8-hydroxy-6,7-dimethoxy substitution pattern is preferred for this activity.[10] The most potent inverse agonist identified was anhalidine, with an EC50 of 219 nM.[10]

Table 2: 5-HT7 Receptor Inverse Agonist Activity of 8-Hydroxy-Tetrahydroisoquinoline Derivatives

| Compound | Activity | EC50 (nM) | Emax (%) | Reference |

| Anhalidine | Inverse Agonist | 219 | -95.4 | [10] |

| Pellotine | Inverse Agonist | ~440 | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 8-hydroxy-tetrahydroisoquinoline derivatives.

Synthesis: Pictet-Spengler Reaction

A general procedure for the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction is as follows:[11]

-

A mixture of a β-arylethylamine derivative (1 equivalent), an aldehyde (1.2 equivalents), and a Brønsted acid catalyst such as perfluorooctanesulfonic acid (PFOSA, 20 mol%) is prepared in a suitable solvent system (e.g., hexafluoroisopropanol-water).

-

The reaction mixture is stirred at room temperature for a specified duration (e.g., 1.5-48 hours), with reaction progress monitored by an appropriate technique like thin-layer chromatography or NMR spectroscopy.

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired tetrahydroisoquinoline.

CDK2 Kinase Inhibition Assay

The following protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of compounds against CDK2:[12][13]

-

Prepare serial dilutions of the test compound (e.g., in DMSO) and add to the wells of a microplate.

-

Add the reaction mixture containing recombinant human CDK2/Cyclin E complex, a substrate (e.g., Histone H1), and a kinase reaction buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.

DHFR Inhibition Assay

A colorimetric assay is commonly used to screen for DHFR inhibitors:[5][14][15]

-

Dilute the test compounds to the desired concentrations in an appropriate solvent.

-

In a microplate, add the test compound, DHFR assay buffer, and diluted DHFR enzyme solution.

-

Add a solution of NADPH and incubate at room temperature for 10-15 minutes, protected from light.

-

Initiate the reaction by adding the DHFR substrate (dihydrofolic acid).

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the DHFR activity.

-

Compare the activity in the presence of the test compound to the activity of a control (enzyme without inhibitor) to determine the percent inhibition and calculate the IC50 value.

GloSensor™ cAMP Assay for 5-HT7 Receptor Inverse Agonism

This live-cell assay measures changes in intracellular cAMP levels:[16][17][18][19][20]

-

Seed cells expressing the 5-HT7 receptor and a GloSensor™ cAMP biosensor in a microplate and incubate overnight.

-

Replace the culture medium with an equilibration medium containing the GloSensor™ cAMP Reagent and incubate for approximately 2 hours at room temperature to allow for a steady basal signal.

-

Treat the cells with various concentrations of the test compounds (potential inverse agonists).

-

Measure luminescence after 15-30 minutes. A decrease in the basal luminescence signal indicates inverse agonist activity.

-

Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

8-Hydroxy-tetrahydroisoquinoline derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated activities as anticancer agents, through mechanisms such as CDK2 and DHFR inhibition, and as modulators of the 5-HT7 receptor, highlight the importance of this scaffold in medicinal chemistry. The structure-activity relationships discussed herein provide a foundation for the rational design of new derivatives with improved potency and selectivity. The detailed experimental protocols offer a guide for researchers in the continued exploration and development of these compounds as novel therapeutic agents. Further investigation into the in vivo efficacy, pharmacokinetic profiles, and safety of lead compounds is warranted to translate the promising in vitro findings into clinical applications.

References

- 1. name-reaction.com [name-reaction.com]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. organicreactions.org [organicreactions.org]

- 4. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. assaygenie.com [assaygenie.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. GloSensor™ Technology [promega.com]

- 17. promega.com [promega.com]

- 18. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 19. agilent.com [agilent.com]

- 20. promega.com [promega.com]

Unlocking the Potential of 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Within this class, 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride presents a compelling starting point for investigations into novel therapeutics, particularly for neurological disorders. Its structural similarity to dopamine suggests a potential interaction with dopamine receptors, offering avenues for research in conditions such as Parkinson's disease and hyperprolactinemia.[3][4] This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its hypothesized activity as a dopamine D2 receptor agonist. The guide includes a summary of representative quantitative data for analogous compounds, detailed experimental protocols for its evaluation, and visualizations of key signaling pathways and experimental workflows.

Core Compound Profile

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |

| CAS Number | 32999-38-5 |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Structure | |

| (Image of the chemical structure of this compound) |

Potential Research Applications

The primary research interest in this compound lies in its potential as a modulator of the dopaminergic system, specifically as a dopamine D2 receptor agonist. This hypothesis opens up several promising research avenues:

-

Parkinson's Disease and Neuroprotection: Dopamine agonists are a cornerstone in the management of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[5] Research could focus on the ability of this compound to alleviate motor symptoms in animal models of Parkinson's disease. Furthermore, studies on its potential neuroprotective effects, aiming to slow or halt the progression of neurodegeneration, are highly warranted.[6][7]

-

Hyperprolactinemia: Dopamine is the primary inhibitor of prolactin secretion from the pituitary gland.[4] Consequently, dopamine D2 receptor agonists are effective in treating hyperprolactinemia, a condition of elevated prolactin levels that can cause reproductive dysfunction. Investigating the prolactin-lowering effects of this compound could lead to new therapeutic options.[8][9]

-

Other Neurological and Psychiatric Disorders: The dopaminergic system is implicated in a range of other conditions, including depression, schizophrenia, and addiction. The exploration of this compound's activity on different dopamine receptor subtypes and its downstream signaling effects could reveal novel therapeutic applications.

Quantitative Data Summary for Analogous Tetrahydroisoquinoline Derivatives

| Compound | Receptor | Assay Type | Ki (nM) | EC50/IC50 (nM) | Reference |

| Representative THIQ Analog 1 | Dopamine D2 | Radioligand Binding | 10 - 50 | - | [10] |

| Representative THIQ Analog 2 | Dopamine D2 | cAMP Functional Assay | - | 50 - 200 | [11] |

| Representative THIQ Analog 3 | Dopamine D3 | Radioligand Binding | < 10 | - | [12] |

Disclaimer: The data presented in this table is for illustrative purposes and is derived from studies on analogous compounds. The actual values for this compound may vary and must be determined experimentally.

Signaling Pathways and Experimental Workflows

To facilitate research planning, the following diagrams, generated using the DOT language, illustrate the canonical dopamine D2 receptor signaling pathway and a proposed experimental workflow for the comprehensive evaluation of this compound.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Experimental Workflow for Compound Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride.

-

Non-specific ligand: Haloperidol or unlabeled Spiperone.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and vials.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of the non-specific ligand (e.g., 10 µM Haloperidol).

-

Competition: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Assay for Gi-Coupled Receptors

Objective: To determine the functional potency (EC50 or IC50) of this compound at the dopamine D2 receptor by measuring its effect on cAMP levels.

Materials:

-

HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

-

Forskolin (an adenylyl cyclase activator).

-

Assay buffer (e.g., HBSS or serum-free media).

-

384-well white opaque plates.

Procedure:

-

Cell Plating: Seed the cells into 384-well plates and incubate overnight.

-

Compound Addition: Prepare serial dilutions of this compound.

-

Assay Execution (Agonist Mode):

-

Add the test compound to the cells and incubate.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and proceed with the cAMP detection protocol according to the kit manufacturer's instructions.

-

-

Assay Execution (Antagonist Mode):

-

Pre-incubate the cells with the test compound.

-

Add a known D2 receptor agonist at its EC80 concentration.

-

Add a fixed concentration of forskolin.

-

Incubate and proceed with cAMP detection.

-

-

Data Analysis: Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration. Calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 3: In Vivo Parkinson's Disease Model (6-OHDA Lesioned Rats)

Objective: To evaluate the in vivo efficacy of this compound in a rat model of Parkinson's disease.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

6-hydroxydopamine (6-OHDA).

-

Desipramine (to protect noradrenergic neurons).

-

Apomorphine (to induce rotational behavior).

-

Apparatus for monitoring rotational behavior.

-

Equipment for behavioral tests (e.g., cylinder test, rotarod).

Procedure:

-

Lesioning: Administer desipramine to protect noradrenergic neurons. Stereotaxically inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere to induce a unilateral lesion of the nigrostriatal dopamine pathway.

-

Post-operative Recovery: Allow the animals to recover for at least two weeks.

-

Confirmation of Lesion: Administer a low dose of apomorphine and measure the resulting contralateral rotations. Only animals exhibiting a significant number of rotations are included in the study.

-

Drug Administration: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal, oral).

-

Behavioral Assessment:

-

Rotational Behavior: Measure the number of ipsilateral rotations induced by the test compound.

-